molecular formula C10H11Cl2N B3164617 [(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine CAS No. 893591-59-8

[(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine

Cat. No. B3164617
CAS RN: 893591-59-8
M. Wt: 216.1 g/mol
InChI Key: RBPMZIAUEBQZTK-UHFFFAOYSA-N
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Description

The compound you’re interested in is a derivative of prop-2-en-1-ylamine, which is a type of organic compound. It contains a prop-2-en-1-yl group (a three-carbon chain with a double bond) and an amine group (NH2). The presence of the dichlorophenylmethyl group suggests that it may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as single-crystal X-ray diffraction . These techniques allow scientists to determine the arrangement of atoms in a molecule and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

Again, while specific information on this compound is not available, similar compounds often undergo a variety of chemical reactions, including redox reactions, substitution reactions, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the mechanical properties of similar compounds have been calculated using molecular dimension simulations .

Scientific Research Applications

Chalcone Synthesis and Biological Activity

Chalcones are open-chain flavonoids with two aromatic rings connected by a three-carbon chain. They exhibit diverse pharmacological properties, including:

Photothermal Conversion Using Donor-Engineered Radicals

Organic radicals, such as tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, have gained attention for their photothermal conversion capabilities. By incorporating diphenylamine (DPA) units into TTM radicals, researchers have achieved remarkable photothermal conversion efficiencies:

Indole Derivatives and Their Biological Potential

Indole derivatives play a crucial role due to their diverse biological and clinical applications. For instance:

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It’s suggested that the compound might act through the inhibition of cdk8

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways , suggesting that this compound may also have a broad range of effects.

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties , suggesting that this compound may also have a complex pharmacokinetic profile.

Result of Action

It’s suggested that the compound might have a potential trypanocidal effect

Action Environment

Similar compounds have been found to be influenced by a variety of environmental factors , suggesting that this compound may also be sensitive to its environment.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Proper handling and disposal procedures should always be followed when working with chemicals to minimize risks .

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include investigating their biological activity, developing more efficient synthesis methods, or studying their behavior under different conditions .

properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h2-5,13H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPMZIAUEBQZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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